![molecular formula C13H18N2OS B3014252 N-[2-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]prop-2-enamide CAS No. 2411297-29-3](/img/structure/B3014252.png)
N-[2-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]prop-2-enamide, also known as TDPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TDPA is a small molecule that has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments.
Wirkmechanismus
N-[2-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]prop-2-enamide exerts its effects by inhibiting the activity of MAGL, which is responsible for the degradation of 2-AG. 2-AG is an endocannabinoid that binds to cannabinoid receptors in the brain and peripheral tissues, leading to various physiological effects. Inhibition of MAGL leads to an increase in 2-AG levels, which enhances the activation of cannabinoid receptors and leads to neuroprotective effects, reduced pain, and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of MAGL activity, increased levels of 2-AG, and activation of cannabinoid receptors. Inhibition of MAGL leads to an increase in 2-AG levels, which has been shown to have neuroprotective effects and to reduce pain and inflammation. This compound has also been shown to inhibit the growth of various cancer cells, including breast cancer cells, prostate cancer cells, and glioblastoma cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]prop-2-enamide has several advantages for lab experiments, including its small size, high purity, and well-defined mechanism of action. This compound can be easily synthesized using various methods and purified using standard purification methods. However, this compound also has some limitations, including its potential toxicity and the need for further studies to determine its pharmacokinetics and pharmacodynamics.
Zukünftige Richtungen
For N-[2-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]prop-2-enamide research include the development of novel compounds based on this compound structure, the investigation of this compound's potential therapeutic applications in various diseases, and the determination of its pharmacokinetics and pharmacodynamics in vivo. Additionally, further studies are needed to determine the potential toxicity of this compound and its derivatives and to optimize the synthesis and purification methods for this compound.
Synthesemethoden
N-[2-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]prop-2-enamide has been synthesized using various methods, including the reaction of 2-chloroacrylonitrile with 2-aminothiophene, followed by the reaction of the resulting intermediate with 1,3-dibromopropane. Another method involves the reaction of 2-aminothiophene with 2-chloroacrylonitrile, followed by the reaction of the resulting intermediate with propargyl bromide. This compound has also been synthesized using a one-pot method that involves the reaction of 2-aminothiophene with propargyl bromide, followed by the reaction of the resulting intermediate with acrylonitrile. The purity of this compound can be improved using various purification methods, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
N-[2-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]prop-2-enamide has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to inhibit the activity of the enzyme monoacylglycerol lipase (MAGL), which plays a crucial role in the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). Inhibition of MAGL leads to an increase in 2-AG levels, which has been shown to have neuroprotective effects and to reduce pain and inflammation. This compound has also been studied for its potential anticancer properties, as it has been shown to inhibit the growth of various cancer cells, including breast cancer cells, prostate cancer cells, and glioblastoma cells. In drug discovery, this compound has been used as a starting point for the development of novel compounds with potential therapeutic applications.
Eigenschaften
IUPAC Name |
N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-3-13(16)14-8-10(2)15-6-4-12-11(9-15)5-7-17-12/h3,5,7,10H,1,4,6,8-9H2,2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLVKBLRKRSYFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=C)N1CCC2=C(C1)C=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

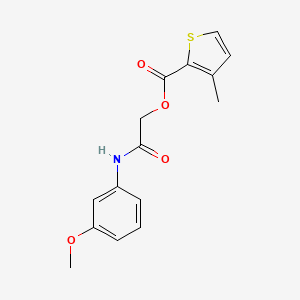
![N-benzyl-2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxyacetamide](/img/structure/B3014170.png)
![2-[3-(4-Methoxy-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B3014175.png)
![methyl 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3014179.png)
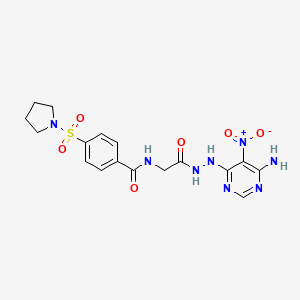
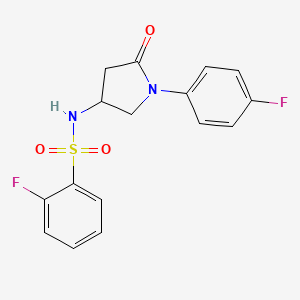
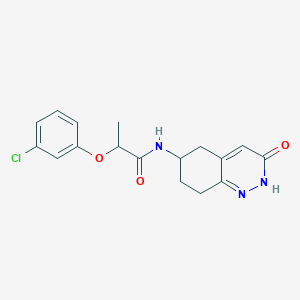
![N-(1-{[4-(trifluoromethyl)phenyl]methyl}-1H-indazol-3-yl)furan-2-carboxamide](/img/structure/B3014184.png)
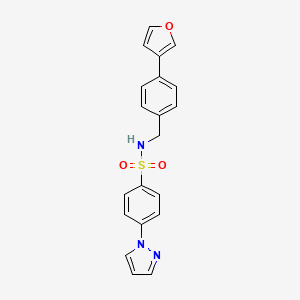
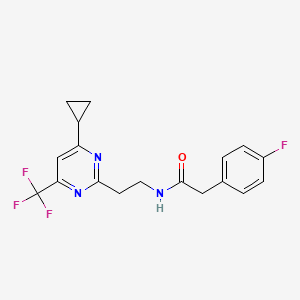

![methyl 4-({[8-(2-methylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B3014189.png)

![3,5-dimethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3014192.png)